molecular formula C13H11BrFNO B6333501 2-(Benzyloxy)-4-bromo-6-fluoroaniline CAS No. 941608-28-2

2-(Benzyloxy)-4-bromo-6-fluoroaniline

Cat. No.: B6333501
CAS No.: 941608-28-2
M. Wt: 296.13 g/mol
InChI Key: XUHBVNJJIGFVBS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-bromo-6-fluoroaniline is an organic compound that belongs to the class of substituted anilines. This compound features a benzyl ether group, a bromine atom, and a fluorine atom attached to the aromatic ring. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-bromo-6-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The aromatic ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Bromination: The aromatic ring is brominated to introduce a bromine atom.

    Fluorination: The aromatic ring is fluorinated to introduce a fluorine atom.

    Benzylation: The hydroxyl group is protected by converting it to a benzyl ether.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-bromo-6-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for nucleophilic aromatic substitution include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

2-(Benzyloxy)-4-bromo-6-fluoroaniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-bromo-6-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-4-bromoaniline
  • 2-(Benzyloxy)-6-fluoroaniline
  • 4-Bromo-6-fluoroaniline

Uniqueness

2-(Benzyloxy)-4-bromo-6-fluoroaniline is unique due to the combination of its substituents, which impart distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the benzyl ether group, makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-bromo-2-fluoro-6-phenylmethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO/c14-10-6-11(15)13(16)12(7-10)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHBVNJJIGFVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-benzyloxy-6-fluorophenylamine (7.29 g, 33.6 mmol) in MeOH/HOAc (3:1 v/v, 30 mL) at 0° C. is added bromine (2.2 mL, 47 mmol) in MeOH/HOAc (3:1 v/v, 4 mL) drop wise. After it is stirred for 4 h, the reaction is completed by LC/MS. The reaction mixture is concentrated, and the residue is stirred with EtOAc and 1N NaOH to dissolve solid. Additional base is added to make the aqueous alkaline, and then EtOAc layer is separated. The organic phase is washed with brine, dried and filtered. The concentrated residue is purified to give the title compound: 1H NMR (CDCl3) 7.39 (m, 5H), 6.86 (dd, 1H, J=9.8, 2.0 Hz), 6.81 (m, 1H), 5.05 (s, 2H), 3.77 (br s, 2H); MS (M+H)+=296, 298.
Quantity
7.29 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
MeOH HOAc
Quantity
30 mL
Type
solvent
Reaction Step One
Name
MeOH HOAc
Quantity
4 mL
Type
solvent
Reaction Step One

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